molecular formula C12H13BrN6O2 B2930860 6-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2320662-94-8

6-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2930860
CAS No.: 2320662-94-8
M. Wt: 353.18
InChI Key: HWCKRRKOWGVLCI-UHFFFAOYSA-N
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Description

6-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its bromine atom and piperazine ring structure. This compound is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine and benzene.

Scientific Research Applications

Chemistry and Biology

This compound is used in research to study the properties of pyrimidines and their derivatives. It can serve as a building block for more complex molecules in organic synthesis.

Medicine

In medicinal chemistry, this compound may be used as a precursor for pharmaceuticals, particularly those targeting diseases where pyrimidine analogs are effective.

Industry

In the chemical industry, it can be used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting with the bromination of pyrimidine to introduce the bromo group at the 5-position. This is followed by the formation of the piperazine ring through a series of reactions involving amine groups and appropriate coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be closely monitored to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate.

  • Reduction: : The compound can be reduced to remove the bromine atom.

  • Substitution: : The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles can be used to substitute the bromine atom, depending on the desired product.

Major Products Formed

  • Oxidation: : Bromates or other oxidized derivatives.

  • Reduction: : Derivatives lacking the bromine atom.

  • Substitution: : A wide range of substituted pyrimidines depending on the nucleophile used.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with enzymes or receptors in the body, leading to therapeutic effects. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(piperazin-1-yl)pyrimidine

  • 2-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)ethanol

  • 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine

Uniqueness

6-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the presence of both bromine and piperazine rings, which can influence its reactivity and applications.

Properties

IUPAC Name

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN6O2/c13-8-6-14-11(15-7-8)19-3-1-18(2-4-19)9-5-10(20)17-12(21)16-9/h5-7H,1-4H2,(H2,16,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCKRRKOWGVLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)NC(=O)N2)C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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